3,5-Dichloro-4-(2,2-difluoroethoxy)-benzaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Copolymerization
- Novel trisubstituted ethylenes, including compounds related to 3,5-Dichloro-4-(2,2-difluoroethoxy)-benzaldehyde, have been prepared and copolymerized with styrene. These compounds were synthesized through Knoevenagel condensation and characterized by various analytical techniques. They demonstrated potential for creating novel copolymers with specific properties (Ibarra et al., 2021).
Anticancer Activity
- Fluorinated benzaldehydes, similar in structure to this compound, have been utilized in the synthesis of fluoro-substituted stilbenes. These compounds showed promising in vitro anticancer properties, suggesting potential applications in the development of anticancer drugs (Lawrence et al., 2003).
Magnetic Properties in Cobalt and Nickel Clusters
- Tetranuclear complexes involving derivatives of this compound have been synthesized. These complexes, characterized by IR spectroscopy and X-ray diffraction, showed interesting magnetic properties, highlighting their potential in magnetic and electronic applications (Zhang et al., 2013).
Vibrational Spectra and Density Functional Theory Calculations
- Research involving compounds structurally related to this compound focused on their Fourier transform infrared and Raman spectra. These studies are crucial for understanding the molecular structure and characteristics, potentially useful in material science and spectroscopic analysis (Krishnakumar & Mathammal, 2008).
Oxidation Reactions
- The oxidation of benzaldehydes, including compounds similar to this compound, has been studied. These reactions are significant in organic synthesis, offering pathways to various carboxylic acids and other derivatives (Malik et al., 2016).
Properties
IUPAC Name |
3,5-dichloro-4-(2,2-difluoroethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O2/c10-6-1-5(3-14)2-7(11)9(6)15-4-8(12)13/h1-3,8H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMLZVLZYFEZQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(F)F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.